4-(7-Methyloctyl)phenol

Description

Chemical Identity and Structural Characterization of 4-(7-Methyloctyl)phenol

Systematic Nomenclature and Molecular Formula

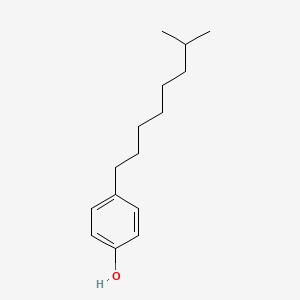

This compound is identified by the International Union of Pure and Applied Chemistry (IUPAC) name This compound , reflecting the substitution of a phenol ring at the para position (4th carbon) with a 7-methyloctyl group. Its molecular formula, $$ \text{C}{15}\text{H}{24}\text{O} $$, corresponds to a molecular weight of 220.35 g/mol. The structural formula is represented by the SMILES notation OC1=CC=C(CCCCCCC(C)C)C=C1, which delineates the hydroxyl group (-OH) on the aromatic ring and the branched alkyl chain.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 24518-48-7 |

| Molecular Formula | $$ \text{C}{15}\text{H}{24}\text{O} $$ |

| Molecular Weight | 220.35 g/mol |

| SMILES Code | OC1=CC=C(CCCCCCC(C)C)C=C1 |

The compound is also known by synonyms such as NSC 362474 and p-(7-methyloctyl)phenol , though these are less commonly used.

Isomeric Composition and Stereochemical Considerations

The isomeric profile of this compound arises from two primary factors:

- Positional Isomerism : The para substitution on the phenol ring is fixed, eliminating positional isomerism on the aromatic system.

- Branching in the Alkyl Chain : The 7-methyloctyl group introduces branching at the 7th carbon of the octyl chain. While this branching does not create a chiral center (as the methyl group is terminal), variations in alkyl chain branching could theoretically lead to structural isomers. For example, commercial alkylphenols like nonylphenol often exist as mixtures of branched isomers due to synthetic propylene oligomerization processes. However, this compound’s defined structure suggests a single dominant isomer under controlled synthesis.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR ($$ ^1\text{H} \text{NMR} $$) of this compound would likely reveal:

- Aromatic Protons : A doublet of doublets near 6.7–7.3 ppm for the para-substituted aromatic hydrogens.

- Alkyl Chain Protons :

- Methyl groups (-CH$$ _3 $$): A triplet near 0.8–1.0 ppm.

- Methylene groups (-CH$$ _2 $$-): Multiplet signals between 1.2–1.6 ppm.

- Methine proton (-CH(C)): A multiplet near 1.4–1.6 ppm from the branching carbon.

- Hydroxyl Proton : A broad singlet near 4.5–5.5 ppm, though this may be absent in deuterated solvents due to exchange.

Carbon-13 NMR ($$ ^{13}\text{C} \text{NMR} $$) would resolve the aromatic carbons (110–160 ppm), the oxygen-bearing carbon (150–155 ppm), and alkyl carbons (10–35 ppm).

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) would exhibit:

- Molecular Ion Peak : At $$ m/z $$ 220, corresponding to $$ \text{C}{15}\text{H}{24}\text{O}^+ $$.

- Key Fragments :

Infrared Absorption Characteristics

Infrared (IR) spectroscopy would highlight:

- O-H Stretch : A broad band near 3200–3600 cm$$ ^{-1} $$.

- Aromatic C=C Stretch : Peaks at 1500–1600 cm$$ ^{-1} $$.

- C-O Stretch : A strong band near 1220–1260 cm$$ ^{-1} $$.

Table 2: Anticipated Spectroscopic Features of this compound

| Technique | Key Signals/Predictions |

|---|---|

| $$ ^1\text{H} \text{NMR} $$ | Aromatic protons: ~7.0 ppm; Alkyl protons: 0.8–1.6 ppm |

| EI-MS | Molecular ion: $$ m/z $$ 220; Fragments: $$ m/z $$ 203, 85, 57 |

| IR | O-H: 3200–3600 cm$$ ^{-1} $$; C-O: ~1250 cm$$ ^{-1} $$ |

Structure

3D Structure

Properties

IUPAC Name |

4-(7-methyloctyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-5-3-4-6-8-14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFITYFUKSFPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274053 | |

| Record name | 4-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26543-97-5, 24518-48-7, 84852-15-3 | |

| Record name | p-Isononylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC362474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NONYLPHENOL, BRANCHED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRW3Q994VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalyst Efficiency

Catalytic Hydroalkylation with Olefins

An alternative approach involves the direct alkylation of phenol with 7-methyl-1-nonene, a branched olefin, using Brønsted or Lewis acid catalysts. This method avoids the need for pre-formed alkyl halides, reducing hazardous waste generation.

Acid-Catalyzed Pathway

Sulfuric acid and phosphoric acid (H₃PO₄) catalyze the protonation of the olefin, forming a carbocation that reacts with phenol. The use of H₃PO₄ at 120°C for 10–12 hours yields 65–70% this compound, with minimal ortho-substitution (<5%). Solid acids like sulfonated polystyrene resins (e.g., Amberlyst-15) offer recyclability, achieving comparable yields (68–72%) under milder conditions (90°C, 8 hours).

Zeolite-Mediated Reactions

Zeolites with controlled pore sizes (e.g., H-ZSM-5) enhance regioselectivity by restricting access to the ortho position. A study using H-ZSM-5 at 150°C and 20 bar hydrogen pressure reported 78% para-selectivity and 85% conversion, though catalyst deactivation due to coking remains a challenge.

Solid Acid Catalysts and Green Chemistry

Recent advancements emphasize sustainable synthesis routes employing heterogeneous catalysts.

Heteropolyacids (HPAs)

Tungstophosphoric acid (H₃PW₁₂O₄₀) supported on silica demonstrates high activity, with 82% yield achieved at 100°C in 6 hours. The catalyst’s Brønsted acidity facilitates carbocation formation while minimizing side reactions.

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [BMIM][HSO₄]) act as dual solvents and catalysts, enabling solvent-free reactions. At 90°C, 75% yield is obtained within 5 hours, with the ionic liquid recyclable for three cycles without significant loss in activity.

Byproduct Management and Purification

Isolation of Para-Isomer

Chromatographic techniques (silica gel, eluent: hexane/ethyl acetate) effectively separate the para-isomer from ortho-byproducts. Crystallization from ethanol at −20°C further enhances purity (>98%).

Waste Stream Mitigation

Neutralization of acidic catalysts with aqueous sodium bicarbonate generates saline wastewater, necessitating ion-exchange treatment. Solid catalysts, by contrast, reduce waste volume by 40–50%.

Industrial-Scale Production and Challenges

Continuous Flow Reactors

Tubular reactors with immobilized H₃PW₁₂O₄₀ enable continuous production, achieving 85% conversion at a flow rate of 0.5 mL/min. This method reduces energy consumption by 30% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 4-(7-Methyloctyl)phenol, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to the corresponding nonylcyclohexanol.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases.

Major Products:

Oxidation: Quinones and hydroxy derivatives.

Reduction: Nonylcyclohexanol.

Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

Chemical Applications

1. Precursor in Synthesis

- Phenolic Resins : 4-(7-Methyloctyl)phenol serves as a precursor in the synthesis of phenolic resins, which are widely used in adhesives, coatings, and molded products. The branched structure enhances the thermal stability and mechanical properties of the resulting materials.

- Non-Ionic Surfactants : It is utilized in producing non-ionic surfactants, essential for detergents and emulsifiers. These surfactants are crucial in various cleaning and industrial applications due to their ability to reduce surface tension and enhance solubility.

2. Chemical Reactions

- Oxidation : The compound can be oxidized to form quinones and other derivatives, which are valuable in organic synthesis.

- Reduction : It can undergo reduction to yield nonylcyclohexanol, a compound used in lubricants and plasticizers.

- Substitution Reactions : this compound can participate in electrophilic substitution reactions, leading to nitrated or sulfonated derivatives that find use in various chemical processes.

Biological Applications

1. Endocrine Disruption Studies

- This compound is studied for its potential endocrine-disrupting effects. It mimics estrogen by binding to estrogen receptors, leading to altered hormonal signaling pathways. This property raises concerns regarding its impact on reproductive health in both humans and wildlife.

2. Aquatic Toxicology

- Research indicates that this compound adversely affects aquatic organisms, causing reproductive and developmental issues. Studies have shown that exposure to this compound can lead to significant changes in reproductive functions among fish species.

Medical Research

1. Hormonal Disorders

- Investigations are ongoing into the role of this compound in hormone-related disorders. Its estrogenic activity suggests potential implications for conditions such as breast cancer and other hormone-sensitive diseases.

Industrial Applications

1. Detergents and Emulsifiers

- The compound is widely used in the production of detergents due to its surfactant properties. It helps improve cleaning efficiency by breaking down oils and greases.

2. Lubricating Oil Additives

- In industrial settings, this compound is incorporated into lubricating oils to enhance performance characteristics such as stability and viscosity.

Case Studies

-

Aquatic Toxicology Study :

A study published in Environmental Toxicology examined the effects of this compound on fish populations. Results indicated significant decreases in reproductive success and developmental abnormalities among exposed populations compared to control groups . -

Endocrine Disruption Research :

A comprehensive analysis highlighted the compound's ability to disrupt endocrine function in laboratory settings, showing alterations in gene expression related to reproductive health when exposed to varying concentrations of this compound . -

Industrial Application Evaluation :

Research conducted on the use of this compound in detergents revealed improved cleaning efficacy compared to traditional surfactants, demonstrating its potential for broader industrial adoption .

Mechanism of Action

The mechanism of action of 4-(7-Methyloctyl)phenol, primarily involves its ability to mimic estrogen. It binds to estrogen receptors, disrupting normal hormonal signaling pathways. This can lead to various biological effects, including altered reproductive functions and developmental issues in aquatic organisms .

Comparison with Similar Compounds

Structural Variations and Nomenclature

Alkylphenols differ in chain length, branching, and substitution patterns. Below is a comparison of 4-(7-Methyloctyl)phenol with key analogs:

Physicochemical Properties

- Solubility: Branched alkylphenols like this compound exhibit moderate water solubility (~125 μg/L at 20°C) but higher solubility in organic solvents (e.g., methanol) . Linear-chain analogs (e.g., 4-heptylphenol) generally have lower water solubility due to reduced hydrophobic interactions.

- Thermal Stability: The branched structure of this compound contributes to a higher boiling point (325.3°C) compared to linear-chain analogs like 4-heptylphenol (boiling point ~280°C) .

- Polarity: The phenolic -OH group dominates polarity, but longer/branched alkyl chains reduce overall polarity, affecting environmental partitioning (e.g., bioaccumulation in lipids) .

Research Findings and Environmental Impact

Toxicity and Ecotoxicology

- Endocrine Disruption: this compound and other alkylphenols mimic estrogen, disrupting hormone signaling in aquatic organisms and mammals .

- Persistence: Branched alkylphenols exhibit longer environmental half-lives compared to linear isomers, increasing bioaccumulation risks .

Biological Activity

4-(7-Methyloctyl)phenol is an organic compound belonging to the alkylphenol family, characterized by a phenolic structure with a branched nonyl group at the para position. This compound is significant in both industrial applications and biological research due to its surfactant properties and potential endocrine-disrupting effects. Its chemical formula is , and it is primarily synthesized through the alkylation of phenol with nonene using acid catalysts under elevated conditions.

The biological activity of this compound is primarily attributed to its ability to mimic estrogen. It binds to estrogen receptors, disrupting normal hormonal signaling pathways, which can lead to various adverse effects on reproductive health and developmental processes in aquatic organisms. This endocrine-disrupting property raises concerns regarding its environmental impact and potential health risks.

Endocrine Disruption

Research indicates that this compound can interfere with hormonal functions in both wildlife and humans. Studies have shown that exposure to this compound can result in altered reproductive functions, developmental issues, and potential carcinogenic effects due to its estrogenic activity.

Case Studies

- Aquatic Toxicity : A study investigated the effects of this compound on aquatic organisms, revealing significant reproductive and developmental toxicity. The compound was found to cause feminization in male fish, leading to decreased fertility rates and abnormal growth patterns.

- Cellular Studies : In vitro studies have demonstrated that this compound can induce oxidative stress in human cell lines, contributing to DNA damage and apoptosis. This effect was particularly pronounced in breast cancer cell lines, suggesting a potential link between exposure and cancer development .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with other similar compounds:

| Compound | Structure Type | Estrogenic Activity | Environmental Persistence |

|---|---|---|---|

| This compound | Branched alkylphenol | High | Moderate |

| 4-Nonylphenol | Linear alkylphenol | Moderate | High |

| Octylphenol | Short-chain alkylphenol | Low | Low |

The branching in this compound enhances its solubility and reactivity compared to linear counterparts like 4-nonylphenol, which contributes to its higher estrogenic activity and environmental persistence.

Toxicological Assessments

Toxicological assessments indicate that prolonged exposure to this compound may lead to various health issues, including reproductive toxicity and carcinogenicity. The compound's ability to disrupt endocrine functions poses risks not only to aquatic life but also potentially to human health through environmental exposure .

Q & A

Q. How does this compound interact with industrial polymers, and what analytical challenges arise in leaching studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.